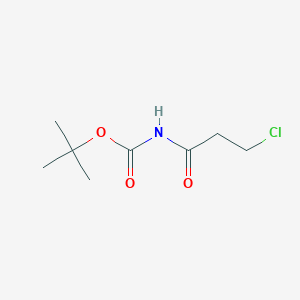
Cu(II)-CM-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Copper(II)-cimetidine-alanine complex is a coordination compound that combines copper(II) ions with cimetidine and alanine ligands Cimetidine is a histamine H2-receptor antagonist commonly used to treat ulcers, while alanine is a non-essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the Copper(II)-cimetidine-alanine complex typically involves the reaction of copper(II) salts with cimetidine and alanine under controlled conditions. A common method includes dissolving copper(II) sulfate in water, followed by the addition of cimetidine and alanine. The reaction mixture is then stirred and heated to facilitate complex formation. The resulting product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this complex are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: The Copper(II)-cimetidine-alanine complex can undergo various chemical reactions, including:
Oxidation-Reduction: The copper(II) ion can be reduced to copper(I) under certain conditions, affecting the overall stability and reactivity of the complex.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include reducing agents like ascorbic acid or sodium borohydride.
Substitution: Reactions often involve other ligands such as imidazole or histidine under mild conditions.
Major Products:
Oxidation-Reduction: The major product is the reduced copper(I) complex.
Substitution: The products vary depending on the substituting ligand but generally result in new coordination compounds with altered properties.
Scientific Research Applications
The Copper(II)-cimetidine-alanine complex has several scientific research applications:
Mechanism of Action
The Copper(II)-cimetidine-alanine complex exerts its effects through several mechanisms:
Comparison with Similar Compounds
Copper(II)-histidine complex: Known for its role in biological systems and similar coordination environment.
Copper(II)-glycine complex: Another amino acid-based copper complex with comparable properties.
Uniqueness: The Copper(II)-cimetidine-alanine complex is unique due to the presence of cimetidine, which imparts additional biological activity and potential therapeutic applications. Its combination of a pharmaceutical ligand with an amino acid makes it distinct from other copper complexes, offering a broader range of applications in medicine and industry .
Properties
IUPAC Name |
copper;2-aminopropanoate;1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S.C3H7NO2.Cu.H2O/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11;1-2(4)3(5)6;;/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14);2H,4H2,1H3,(H,5,6);;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMMPBXASNMMNK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CSCCNC(=NC)NC#N.CC(C(=O)[O-])N.[OH-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23CuN7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921760 |
Source


|
| Record name | Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115586-22-6 |
Source


|
| Record name | Copper(II)-cimetidine-alanine complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) hydroxide 2-aminopropanoate--N-cyano-N''-methyl-N'-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]sulfanyl}ethyl)guanidine (1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B54779.png)











![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)

